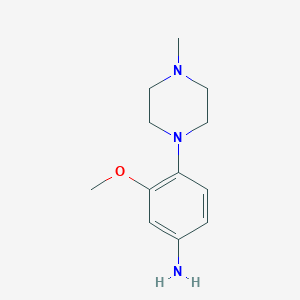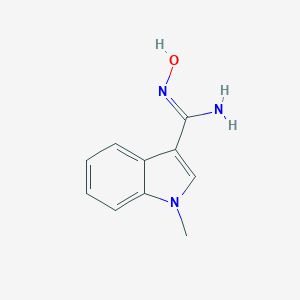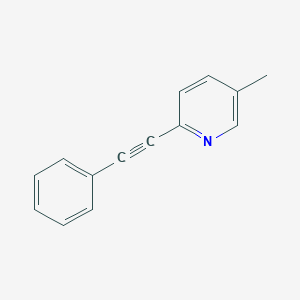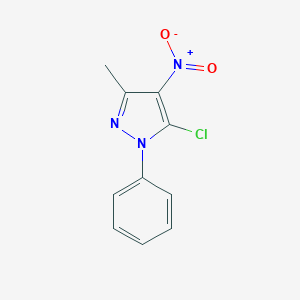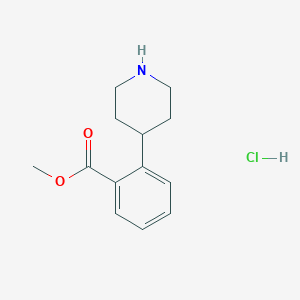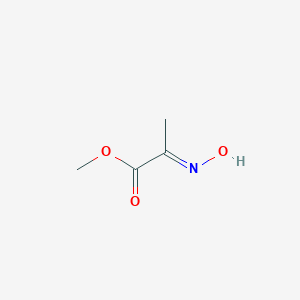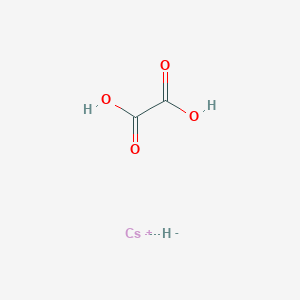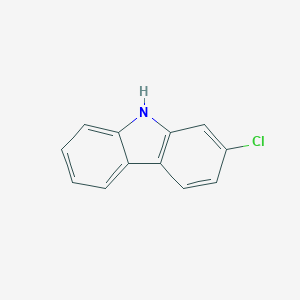
2-chloro-9H-carbazole
Übersicht
Beschreibung
2-chloro-9H-carbazole is a compound with the molecular weight of 201.65 . It is a crystal-powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of carbazole derivatives, including 2-chloro-9H-carbazole, has been achieved through various methods. One such method involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . Another method uses a magnetically recoverable palladium nanocatalyst supported on a green biochar for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .Molecular Structure Analysis
The molecular formula of 2-chloro-9H-carbazole is C12H8ClN . It belongs to the class of organic compounds known as carbazoles, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .Chemical Reactions Analysis
Carbazole derivatives, including 2-chloro-9H-carbazole, have been used in various chemical reactions. For instance, the alkylation of carbazole with 2-chloro-2-methylpropane and 2-bromopropane catalyzed by anhydrous aluminum chloride has been studied .Physical And Chemical Properties Analysis
2-chloro-9H-carbazole has a density of 1.4±0.1 g/cm3 . Its boiling point is 388.7±15.0 °C at 760 mmHg . The compound has a molar refractivity of 61.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
Chloro-1,4-dimethyl-9H-carbazole derivatives have been investigated for their potential in HIV treatment. A study by Saturnino et al. (2018) in "Molecules" demonstrated that among the tested compounds, a nitro-derivative showed a promising profile as a lead for novel anti-HIV drugs (Saturnino et al., 2018).
Neurodegenerative Disease Research
A 2021 study by Avram et al. in "Molecules" discussed the synthesis of Schiff bases derived from 6-chloro-9H-carbazole for Alzheimer’s disease treatment. These compounds showed potential as neuropsychiatric drugs (Avram et al., 2021).
Wide Range of Biological Activities
Tsutsumi et al. (2016) in "Current Topics in Medicinal Chemistry" highlighted that 9H-carbazole, obtained naturally or synthetically, exhibits a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi et al., 2016).
Electrochemical and Optical Properties
In 2021, Krawczyk et al. in "Materials" examined the impact of chlorine substituents on the electrochemical and optical properties of new carbazole dyes. This research demonstrated potential applications in fluorescent probes (Krawczyk et al., 2021).
Antimicrobial Activities
A study in the "Arabian Journal of Chemistry" by Salih et al. (2016) focused on synthesizing 9H-carbazole derivatives and evaluating their antimicrobial properties (Salih et al., 2016).
Capacitor Study
Ates and Uludağ (2015) in the "International Journal of Polymeric Materials and Polymeric Biomaterials" investigated the capacitance behavior of poly(9H-carbazole-9-carbothioic dithioperoxyanhydride) films, indicating potential in capacitor applications (Ates & Uludağ, 2015).
Crystallographic Studies
Research on the crystal structures of 9H-carbazole derivatives by Kubicki et al. (2007) in "Acta Crystallographica Section C" explored the impact of halogen substituents on molecular and crystal structures, relevant for material science applications (Kubicki et al., 2007).
Bacterial Biotransformation
Waldau et al. (2009) in "Applied Microbiology and Biotechnology" examined the bacterial biotransformation of 9H-carbazole derivatives, contributing to understanding microbial metabolism of these compounds (Waldau et al., 2009).
Synthesis and Bioactivity
Chakraborty et al. (2014) in the "IOSR Journal of Applied Chemistry" studied the antimicrobial activity of synthesized 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione against MRSA, highlighting its significant antibacterial properties (Chakraborty et al., 2014).
Wirkmechanismus
While the specific mechanism of action for 2-chloro-9H-carbazole is not explicitly mentioned in the search results, carbazole derivatives have shown significant biological activities. They have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQFCPPDBFFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372894 | |
| Record name | 2-chloro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-9H-carbazole | |
CAS RN |
10537-08-3 | |
| Record name | 2-chloro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



